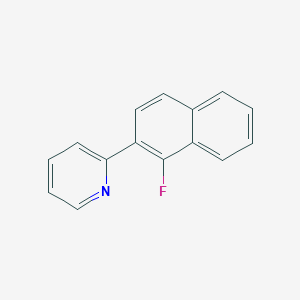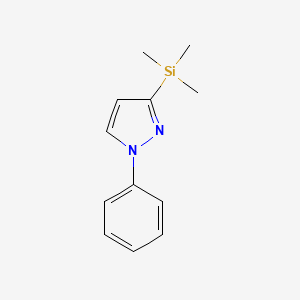
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a phenyl group and a trimethylsilyl group in the structure of this compound makes it a unique and versatile compound in organic synthesis and various scientific research applications.
Métodos De Preparación
The synthesis of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds. This reaction is often carried out under mild conditions to prevent the decomposition of the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium complexes), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and the nature of the biological or chemical system being studied.
Comparación Con Compuestos Similares
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole ring structure but lacks the trimethylsilyl group, which affects its chemical reactivity and applications.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound contains a similar trimethylsilyl group but differs in the position and nature of the functional groups attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Propiedades
Número CAS |
920984-29-8 |
|---|---|
Fórmula molecular |
C12H16N2Si |
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
trimethyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
DTVLXFBKUSIRMI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NN(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


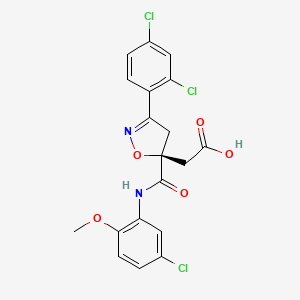
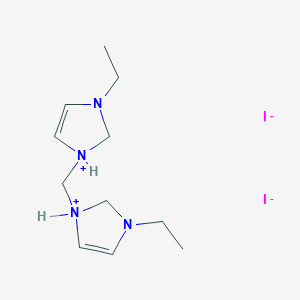


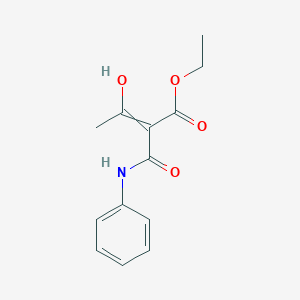
![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
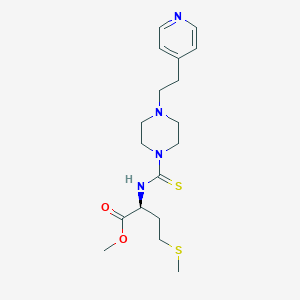
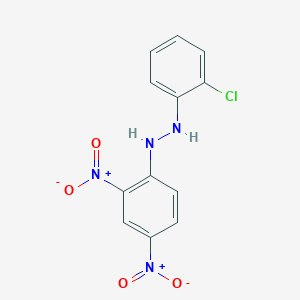
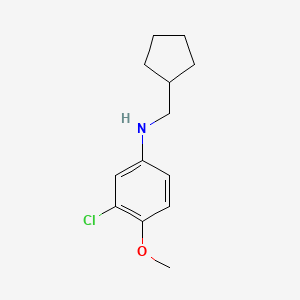

![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)
